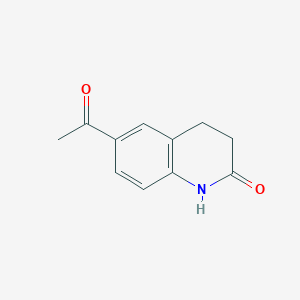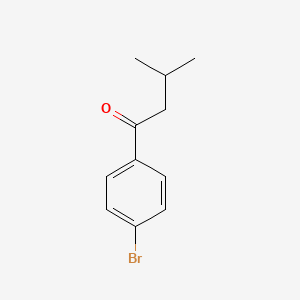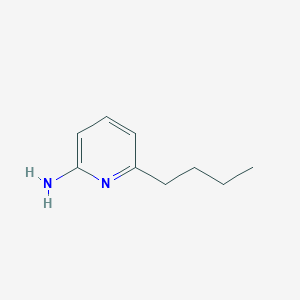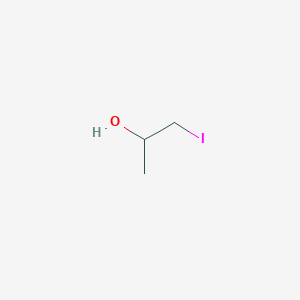
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one, also known as 7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-one, is a chemical compound with the molecular formula C13H16O . It has a molecular weight of 188.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one include a molecular weight of 188.27 . The compound has a PSA of 17.07000 and a LogP of 3.32900 .Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Synthesis
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one: has been utilized in catalytic systems due to its structural properties. The compound can facilitate various chemical reactions, making it practical for use in synthetic chemistry. Its role in catalysis can lead to the development of new synthetic routes for complex molecules, which is essential in pharmaceuticals and material sciences .
Antioxidant Mechanisms
This compound has shown potential in studies related to antioxidant mechanisms. Its molecular structure, particularly the enol group, plays a significant role in the mechanism of antioxidant action. This is crucial for understanding how natural compounds like silybin and its derivatives protect against oxidative stress .
Synthetic Route Guidance
The compound’s derivatives have been the subject of numerous articles that guide synthetic routes. This is indicative of its importance in the field of organic synthesis, where it can serve as a precursor or intermediate in the creation of more complex compounds .
Molecular Formula and Weight Significance
With a molecular formula of C13H16O and a molecular weight of 188.27 , this compound’s characteristics are significant for molecular modeling and drug design. Its molecular weight and structure can influence its pharmacokinetics and pharmacodynamics, which are critical factors in drug development .
Biological Applications
As a naphthalene derivative, 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one has garnered attention for its potential biological applications. Research into this compound could lead to discoveries in bioactive molecules that may have therapeutic benefits.
Industrial Applications
The industrial applications of this compound are linked to its chemical stability and reactivity. It can be used in the manufacture of dyes, pigments, and other materials that require stable organic compounds with specific reactivity profiles.
Role in Aminophosphonates Synthesis
The compound has been used in the synthesis of aminophosphonates containing the triazole ring. Aminophosphonates are important in medicinal chemistry for their biological activity, and the triazole ring is a common motif in many pharmaceuticals .
Educational and Research Tool
In academia, this compound is used as an educational tool to teach advanced organic chemistry concepts. It also serves as a research tool in the study of naphthalene derivatives’ chemical properties and reactivity patterns .
Eigenschaften
IUPAC Name |
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPUMZADACVGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524437 |
Source


|
| Record name | 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
35338-72-8 |
Source


|
| Record name | 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



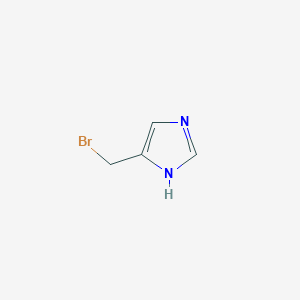
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

